Morphine hydrochloride trihydrate

Description

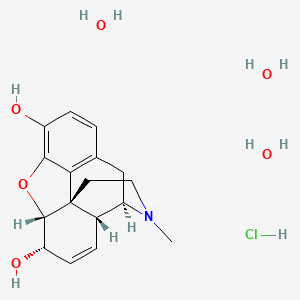

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELXKCKNPPSFNN-BJWPBXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904880 | |

| Record name | Morphine hydrochloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-06-7 | |

| Record name | Morphine hydrochloride trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006055067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphine hydrochloride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE HYDROCHLORIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5F3AS69LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Morphine Hydrochloride Trihydrate

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a potent opioid analgesic, exerts its primary pharmacological effects through interaction with the central nervous system (CNS).[1][2][3][4] As the prototypical μ-opioid receptor (MOR) agonist, its mechanism of action involves a complex cascade of intracellular signaling events following receptor binding.[4][5][6] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of morphine hydrochloride trihydrate, with a focus on receptor binding, G-protein coupling, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and protocols are visualized to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is the salt form of morphine, an alkaloid derived from the opium poppy (Papaver somniferum).[1][4] It remains a cornerstone for the management of moderate to severe pain.[3][7] Its therapeutic utility is intrinsically linked to its action on opioid receptors, a class of G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[6][8] Understanding the precise mechanism of action is critical for the development of novel analgesics with improved therapeutic profiles and reduced adverse effects, such as respiratory depression, tolerance, and dependence.[3][5][9]

Opioid Receptor Binding and Affinity

Morphine's pharmacological activity is initiated by its binding to opioid receptors.[10] There are three main classes of opioid receptors: μ (mu), δ (delta), and κ (kappa).[6][8][11] Morphine exhibits the highest affinity for the μ-opioid receptor (MOR), making it a selective MOR agonist.[4][5][6]

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.[12]

Table 1: Binding Affinities (Kᵢ) of Morphine for Opioid Receptor Subtypes

| Receptor Subtype | Reported Kᵢ (nM) | Reference Compound | Tissue Source |

| μ (mu) | 0.6 - 1.2 | [³H]DAMGO | Rat/Guinea Pig Brain |

| δ (delta) | Moderately increased affinity for the 6-glucuronide metabolite | [³H]DPDPE | Guinea Pig Brain |

| κ (kappa) | Reduced affinity | [³H]U69593 | Guinea Pig Brain |

Data compiled from multiple sources indicating a strong preference for the μ-receptor.[12][13][14]

Molecular Mechanism: G-Protein Coupling and Downstream Signaling

Upon binding to the MOR, morphine induces a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G-proteins, specifically of the Gαi/o family.[9][15] This activation initiates a cascade of intracellular signaling events.[6]

The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[9] This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer.[10][15] Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins.[15]

Key Downstream Signaling Pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[6][8][10] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][10] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA).[10]

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[6][10][15] This hyperpolarization decreases neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits N-type voltage-gated Ca²⁺ channels.[8][15] This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters such as glutamate, substance P, and GABA.[5]

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Morphine can activate the MAPK pathway, particularly ERK1/2, through a β-arrestin-independent, PKC-dependent mechanism.[8] This pathway is implicated in some of the long-term effects of morphine.

-

β-Arrestin Pathway and Biased Agonism: While morphine effectively activates G-protein signaling, it is considered a weak inducer of β-arrestin recruitment to the MOR compared to other opioids like fentanyl or etorphine.[8][16] This phenomenon, known as "biased agonism," is an area of intense research, as the G-protein and β-arrestin pathways are thought to mediate different physiological effects. G-protein signaling is primarily associated with analgesia, while β-arrestin recruitment has been linked to adverse effects like respiratory depression and tolerance.[15]

Caption: Morphine-induced G-protein signaling cascade.

Experimental Protocols

The elucidation of morphine's mechanism of action relies on a variety of established experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) and density (Bmax) of ligands for their receptors.[12]

Protocol Outline: Competition Binding Assay

-

Preparation of Receptor Source: Homogenates of brain tissue (e.g., rat or guinea pig) or membranes from cells expressing the opioid receptor of interest are prepared.[13][14]

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR).[12][13][14]

-

Competition: Increasing concentrations of the unlabeled test compound (morphine) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.[12]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[12]

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the biological response resulting from receptor activation.

Table 2: Common Functional Assays for Opioid Receptor Activation

| Assay Type | Principle | Measured Endpoint |

| [³⁵S]GTPγS Binding Assay | Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. | Increased radioactivity, indicating G-protein activation. |

| cAMP Accumulation Assay | Quantifies the inhibition of adenylyl cyclase activity. Cells are stimulated with forskolin (B1673556) to increase cAMP levels, and the inhibitory effect of the opioid agonist is measured. | Decrease in cAMP levels, typically measured by ELISA or HTRF. |

| Calcium Mobilization Assay | Used in cells co-expressing the opioid receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.[17] | Increase in intracellular Ca²⁺ concentration, detected by fluorescent dyes.[17] |

| Electrophysiology (Patch-Clamp) | Directly measures ion channel activity in single cells. Can be used to record the activation of GIRK channels or the inhibition of VGCCs. | Changes in membrane potential and ion currents. |

Conclusion

The mechanism of action of this compound is a multi-faceted process centered on its high-affinity binding to and activation of the μ-opioid receptor. The subsequent engagement of the Gαi/o signaling pathway leads to the inhibition of adenylyl cyclase and modulation of key ion channels, ultimately resulting in a reduction of neuronal excitability and neurotransmitter release, which manifests as analgesia. A deeper understanding of the nuances of morphine's interaction with the MOR, including the concept of biased agonism, is paving the way for the rational design of next-generation analgesics with improved safety and efficacy profiles. The experimental protocols detailed herein represent the foundational tools for continued research and development in this critical therapeutic area.

References

- 1. CAS 6055-06-7: this compound [cymitquimica.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Morphine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 4. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. jove.com [jove.com]

- 7. Morphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. news-medical.net [news-medical.net]

- 12. benchchem.com [benchchem.com]

- 13. ClinPGx [clinpgx.org]

- 14. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

A Comprehensive Technical Guide to the Pharmacokinetics of Morphine Hydrochloride Trihydrate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of morphine hydrochloride trihydrate across various animal models. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and key physiological pathways, offering a valuable resource for preclinical research and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of morphine varies significantly across different animal species and routes of administration. The following tables summarize key pharmacokinetic parameters to facilitate cross-species and cross-route comparisons.

Table 1: Pharmacokinetics of Intravenously (IV) Administered Morphine

| Animal Model | Dose (mg/kg) | Half-Life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) | Area Under the Curve (AUC) (ng·h/mL) |

| Rat | 2.5, 5.0, 10.0 | Dose-independent | Dose-independent | Dose-independent | Dose-dependent increase |

| Dog | 0.5 | 1.16 ± 0.15 | 4.55 ± 0.17 | 62.46 ± 10.44 | - |

| Horse | 0.2 | - | - | - | - |

| Llama | 0.25 | - | - | 25.3 ± 6.9 | 545 ± 225 (AUC/dose) |

| Llama | 0.5 | - | - | 27.3 ± 5.9 | 484 ± 133 (AUC/dose) |

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Pharmacokinetics of Orally (PO) Administered Morphine

| Animal Model | Dose (mg/kg) | Bioavailability (F) (%) | Time to Maximum Concentration (Tmax) (h) | Maximum Concentration (Cmax) (ng/mL) | Half-Life (t½) (h) |

| Rat | 5 | ~18 | - | - | ~1.9 |

| Dog | 1.0 - 2.0 | Low and variable | ~3 | Variable | Longer than IV |

| Dog | 1.6 | 5 | - | - | - |

| Horse | 0.2 | 36.5 | - | - | - |

| Horse | 0.6 | 27.6 | - | 11.6 - 37.8 (M6G) | - |

| Horse | 0.8 | 28.0 | - | 15.8 - 42.6 (M6G) | - |

Data compiled from multiple sources.[2][3][4][5][7]

Table 3: Pharmacokinetics of Intramuscular (IM) and Subcutaneous (SC) Morphine

| Route | Animal Model | Dose (mg/kg) | Bioavailability (F) (%) | Time to Maximum Concentration (Tmax) (h) | Maximum Concentration (Cmax) (ng/mL) | Half-Life (t½) (h) |

| IM | Horse | 0.1 | - | ~0.07 | 21.6 | ~1.5 |

| IM | Llama | 0.5 | 120 ± 30 | - | - | Prolonged vs. IV |

| SC | Mouse | 2.5 - 80 | - | - | Dose-dependent | - |

Data compiled from multiple sources.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing morphine pharmacokinetics in animal models.

Animal Models and Preparation

-

Species: Common animal models include Sprague-Dawley or Lewis rats, Beagle dogs, various breeds of horses, and llamas.[1][2][5][9][10][12]

-

Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and free access to food and water.[12]

-

Cannulation: For intravenous studies and serial blood sampling, animals are often surgically prepared with indwelling cannulas in vessels such as the jugular vein.[1]

Drug Administration and Dosing

-

Formulation: this compound or morphine sulfate (B86663) is typically dissolved in a sterile vehicle such as 0.9% saline for injection.[13]

-

Routes of Administration:

-

Dosing: Doses vary widely depending on the animal model and the objectives of the study, as detailed in the tables above.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points. For IV administration, sampling is frequent in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase.[1][7][9]

-

Sample Processing: Blood is typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma or serum is then separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[14]

Analytical Methods for Morphine Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical coulometric detection is a common method for quantifying morphine and its metabolites in biological samples.[5][7][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are considered the gold standard for their high sensitivity and specificity in detecting and quantifying morphine and its metabolites.[15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive and specific method used for morphine analysis, often requiring derivatization of the analytes.[16]

-

Radioimmunoassay (RIA): A sensitive immunoassay technique used in some studies for the estimation of morphine in serum.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in pharmacokinetic studies can aid in understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Morphine Metabolism and Transport

The metabolism of morphine primarily occurs in the liver via glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), are then subject to transport by efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).

Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the key steps in a typical preclinical pharmacokinetic study, from animal preparation to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of morphine and plasma concentrations of morphine-6-glucuronide following morphine administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. researchgate.net [researchgate.net]

- 5. Transport of opioids from the brain to the periphery by P-glycoprotein: peripheral actions of central drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Pharmacokinetics of an immediate and extended release oral morphine formulation utilizing the spheroidal oral drug absorption system in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endogenous morphine and its metabolites in mammals: history, synthesis, localization and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Prospective Population Pharmacokinetic Study on Morphine Metabolism in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

- 11. Morphine glucuronidation and glucosidation represent complementary metabolic pathways that are both catalyzed by UDP-glucuronosyltransferase 2B7: kinetic, inhibition, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medscape.com [medscape.com]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. krex.k-state.edu [krex.k-state.edu]

Morphine Hydrochloride Trihydrate: A Comprehensive Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic derived from the opium poppy, has been a cornerstone of pain management for centuries.[1][2][3] Its therapeutic effects, as well as its adverse side effects, are primarily mediated through its interaction with the opioid receptor system.[2][4] This technical guide provides an in-depth analysis of the receptor binding profile of morphine hydrochloride trihydrate, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The document details morphine's affinity for various opioid receptor subtypes, the subsequent signaling pathways, and the experimental protocols used to determine these characteristics.

Receptor Binding Affinity of Morphine

Morphine exhibits a high affinity and selectivity for the mu (µ) opioid receptor (MOR), which is the primary mediator of its analgesic effects.[1][2][5] Its affinity for the delta (δ) and kappa (κ) opioid receptors is significantly lower.[6][7] The binding affinity of a ligand to a receptor is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the quantitative binding data for morphine across the three main opioid receptor subtypes.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Mu (µ) | [3H]DAMGO | Rat brain homogenates | 1.2 | [8] | |

| Mu (µ) | [3H]DAMGO | Recombinant human MOR | 1.168 | [9] | |

| Mu (µ) | [3H]DAMGO | Guinea-pig brain homogenates | 3.0 | [10] | |

| Mu1 (µ1) | 3.0 | [7] | |||

| Mu2 (µ2) | 6.9 | [7] | |||

| Delta (δ) | [3H]DPDPE | Guinea-pig brain homogenates | >1000 | [10] | |

| Kappa (κ) | [3H]U69593 | Guinea-pig brain homogenates | >1000 | [10] |

Note: Ki and IC50 values can vary between studies due to differences in experimental conditions such as tissue source, radioligand used, and assay methodology.[11]

Mu-Opioid Receptor Signaling Pathway

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), morphine initiates a cascade of intracellular signaling events.[12][13] This signaling pathway is primarily inhibitory, leading to a reduction in neuronal excitability. The key steps in this pathway are outlined below.

Caption: Mu-Opioid Receptor Signaling Pathway initiated by morphine binding.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of morphine to opioid receptors is typically determined using a competitive radioligand binding assay.[14][15] This technique measures the ability of a non-radiolabeled compound (morphine) to displace a radiolabeled ligand from the receptor.

Key Components:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor or brain tissue homogenates.[10]

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for the mu-opioid receptor).[10]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.[10]

-

Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.[10]

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[10]

Workflow:

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodological Steps:

-

Membrane Preparation: Receptor-containing cell membranes or tissue homogenates are prepared and their protein concentration is determined.[14]

-

Assay Setup: In a multi-well plate, triplicate wells are set up for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist), and competitive binding (radioligand, membranes, and serial dilutions of morphine).[14]

-

Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[14]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[10]

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[10]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is then plotted against the logarithm of the morphine concentration to generate a competition curve. The IC50 value, the concentration of morphine that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion

This technical guide has provided a comprehensive overview of the receptor binding profile of this compound. Its high affinity and selectivity for the mu-opioid receptor are central to its potent analgesic properties. The detailed description of the mu-opioid receptor signaling pathway and the experimental protocol for determining binding affinity offer valuable insights for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of morphine's interaction with its target receptors is crucial for the development of novel analgesics with improved efficacy and reduced side-effect profiles.

References

- 1. CAS 6055-06-7: this compound [cymitquimica.com]

- 2. Morphine - Wikipedia [en.wikipedia.org]

- 3. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. ClinPGx [clinpgx.org]

- 7. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. zenodo.org [zenodo.org]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. revvity.com [revvity.com]

The Discovery and Synthesis of Morphine Hydrochloride Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of morphine, with a specific focus on its hydrochloride trihydrate salt. This document delves into the historical context of its discovery, detailed experimental protocols for its extraction from natural sources and its total synthesis, and a summary of its physicochemical properties. Furthermore, it includes visualizations of key experimental workflows and the compound's mechanism of action to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey of morphine began with the age-old use of opium, the dried latex from the opium poppy (Papaver somniferum). For centuries, the potent analgesic and sedative properties of opium were recognized, but its use was hampered by the variability in its composition and the risk of overdose.

In the early 19th century, a young German pharmacist's assistant named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium. Between 1805 and 16, through meticulous work, he successfully isolated a crystalline substance that he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[1] Sertürner's isolation of morphine marked a pivotal moment in pharmacology and chemistry, as it was the first time an alkaloid had been isolated from a plant. This discovery paved the way for the identification and purification of other plant-derived alkaloids and laid the foundation for modern pharmaceutical chemistry.

Isolation of Morphine from Natural Sources

The primary commercial source of morphine remains the opium poppy. The isolation of morphine from opium or poppy straw involves several key steps that exploit the solubility and chemical properties of the alkaloid. Two common methods are outlined below.

Experimental Protocol: Extraction from Opium using the Lime Method

This traditional method relies on the phenolic nature of morphine, which allows it to form a water-soluble salt in the presence of a base, separating it from other opium alkaloids.

Materials:

-

Raw opium

-

Water

-

Slaked lime (calcium hydroxide)

-

Ammonium (B1175870) chloride

Procedure:

-

Dissolution: The raw opium is dissolved in boiling water to form a solution often referred to as "liquid opium."

-

Precipitation of Impurities: Slaked lime is added to the solution. The basic conditions cause most other alkaloids and plant impurities to precipitate out of the solution, while morphine forms a soluble calcium morphinate salt.

-

Filtration: The solution is filtered to remove the precipitated impurities.

-

Precipitation of Morphine: The clear filtrate is reheated, and ammonium chloride is added. The ammonium chloride acts as a weak acid, neutralizing the excess lime and causing the free morphine base to precipitate out of the solution as a solid.

-

Isolation: The precipitated morphine base is collected by filtration, washed with water, and dried.

Experimental Protocol: Extraction from Poppy Straw with a Basic Alcoholic Solution

This method is commonly used in industrial settings for the extraction of morphine from dried and crushed poppy capsules (poppy straw).

Materials:

-

Poppy straw, finely ground

-

Methanol (B129727) (or another suitable alcohol)

-

Sodium hydroxide

-

Toluene (B28343) (or another suitable organic solvent)

-

Acetic acid

Procedure:

-

Extraction: The ground poppy straw is refluxed with a basic solution of methanol (pH ~9, adjusted with sodium hydroxide) for 1-2 hours. This extracts over 90% of the morphine.[2]

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the methanol is removed under reduced pressure to yield a residue containing the alkaloids.

-

Aqueous Extraction: The residue is mixed with a basic aqueous solution (pH ≥ 11 with sodium hydroxide). This converts morphine to its soluble anionic form (morphinate), while other alkaloids remain largely insoluble.

-

Purification: The basic aqueous solution is filtered and then extracted with toluene to remove any remaining soluble impurities and other alkaloids.

-

Precipitation: The pH of the aqueous solution is adjusted to 8.5-9.5 with acetic acid. This neutralizes the morphinate and causes the morphine free base to precipitate.

-

Collection: The precipitated morphine is collected by filtration, washed with water, and dried.

Quantitative Data for Extraction:

| Parameter | Value | Reference |

| Morphine content in opium | 9-17% by weight | [2] |

| Extraction recovery from opium (basic methanol method) | 86-88% | [2] |

| Purity of morphine from opium (basic methanol method) | 84-86% by weight | [2] |

| Morphine yield from raw opium (lime method) | Approximately 10% of the original opium quantity | [3] |

Total Synthesis of Morphine

The complex pentacyclic structure of morphine presented a formidable challenge to synthetic chemists for over a century. The first successful total synthesis was a landmark achievement that confirmed the structure proposed by Robinson in 1925.

Gates Total Synthesis (1952)

Rice Total Synthesis (1980)

A more efficient and widely recognized total synthesis of morphine was developed by Kenner C. Rice in 1980.[4] This synthesis is notable for its biomimetic approach, particularly the use of a Grewe-type cyclization, which mimics a key step in the biosynthesis of morphine in the opium poppy. The Rice synthesis is significantly more efficient than the Gates synthesis, with a much-improved overall yield.

Key Stages of the Rice Synthesis:

The Rice synthesis is a multi-step process that involves the construction of the complex morphinan (B1239233) skeleton from simpler starting materials. Below is a simplified overview of the key transformations. A detailed, step-by-step protocol with specific reagents and conditions for each of the 14-18 steps can be found in the original publications by Kenner C. Rice.

-

Bischler-Napieralski Reaction: Formation of a dihydroisoquinoline intermediate.

-

Reduction and N-Formylation: Conversion of the dihydroisoquinoline to a tetrahydroisoquinoline and protection of the nitrogen atom.

-

Birch Reduction: Reduction of an aromatic ring to a diene.

-

Grewe Cyclization: A key acid-catalyzed cyclization step that forms the morphinan ring system.

-

Functional Group Manipulations: A series of reactions to install the correct functional groups, including the hydroxyl groups and the ether linkage, to yield dihydrocodeinone.

-

Conversion to Morphine: Dihydrocodeinone can then be converted to codeine, which is subsequently demethylated to afford morphine.

Quantitative Data for Total Synthesis:

| Synthesis | Number of Steps | Overall Yield | Reference |

| Gates Synthesis | 27-31 | 0.06% | [4] |

| Rice Synthesis (to hydrocodone) | 14 | 30% | [4] |

Synthesis of Morphine Hydrochloride Trihydrate

The hydrochloride salt of morphine is often preferred for pharmaceutical applications due to its increased water solubility compared to the free base.

Experimental Protocol: Preparation of this compound

Materials:

-

Morphine base

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Ethanol or other suitable crystallization solvent

-

Water

Procedure:

-

Dissolution: Morphine base is dissolved in a suitable solvent, such as ethanol.

-

Acidification: A stoichiometric amount of hydrochloric acid is slowly added to the morphine solution with stirring. The reaction is typically exothermic.

-

Crystallization: The solution is cooled, and water is often added to induce crystallization of morphine hydrochloride. The trihydrate form incorporates three molecules of water into its crystal lattice.

-

Isolation and Drying: The crystals of this compound are collected by filtration, washed with a cold solvent to remove any impurities, and then dried under controlled conditions to ensure the correct hydration state. A purity of greater than 99% can be achieved through this process.[5]

Properties of this compound

Table of Physicochemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉NO₃ · HCl · 3H₂O | [6] |

| Molecular Weight | 375.84 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

| Melting Point | Decomposes at around 200 °C | [8] |

Visualizations

Experimental Workflow: Extraction of Morphine from Opium

Caption: Workflow for the extraction of morphine from raw opium.

Signaling Pathway: Morphine's Mechanism of Action

Caption: Simplified signaling pathway of morphine at the μ-opioid receptor.

References

- 1. Morphine - Wikipedia [en.wikipedia.org]

- 2. US6054584A - Process for extracting and purifying morphine from opium - Google Patents [patents.google.com]

- 3. From Poppy To Heroin ~ Step 3: Extracting Morphine | Wide Angle | PBS [pbs.org]

- 4. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 5. CN107383032B - Purification and preparation method of morphine base, morphine hydrochloride and heroin hydrochloride standard substances for forensic drug detection - Google Patents [patents.google.com]

- 6. WILLIAM GREGORY Morphine, chloroform, and hippuric acid [redalyc.org]

- 7. CN102351868A - Extraction method of morphine from opium - Google Patents [patents.google.com]

- 8. Morphine, hydrochloride (trihydrate) [webbook.nist.gov]

Neurological Pathways Affected by Morphine Hydrochloride Trihydrate: A Technical Guide

Abstract: Morphine, a potent opioid analgesic, exerts its effects by modulating several critical neurological pathways. This document provides a detailed examination of the primary signaling cascades affected by morphine, with a focus on its interaction with the mu-opioid receptor (MOR). It summarizes quantitative data on receptor binding and downstream effects, outlines a standard experimental protocol for assessing binding affinity, and uses visualizations to clarify complex biological processes. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of morphine's mechanism of action.

Introduction: The Mu-Opioid Receptor as the Primary Target

Morphine hydrochloride trihydrate, the prototypical μ-opioid receptor agonist, primarily elicits its analgesic, euphoric, and respiratory depressant effects through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] These receptors are densely expressed in regions of the brain and spinal cord integral to pain perception and reward, including the thalamus, anterior cingulate cortex, primary somatosensory cortex, and the ventral tegmental area (VTA).[2][3][4] Upon binding, morphine initiates a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.

Core Signaling Pathway: MOR-Mediated Inhibition of Adenylyl Cyclase

The canonical pathway activated by morphine involves the MOR coupling to inhibitory G-proteins (Gi/o).[1][5] This interaction leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.

The primary consequence of this activation is the inhibition of adenylyl cyclase (AC).[6][7] This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6] By inhibiting AC, morphine significantly reduces intracellular cAMP levels.[1][8][9] This reduction in cAMP, a crucial second messenger, leads to decreased activity of protein kinase A (PKA), a cAMP-dependent protein kinase that phosphorylates numerous target proteins, including transcription factors and ion channels.[6][7]

Chronic exposure to morphine can lead to a paradoxical upregulation and sensitization of the adenylyl cyclase system.[7][9][10] This neuroadaptive response is believed to contribute significantly to the development of opioid tolerance and dependence.[7][9]

Modulation of Dopaminergic and GABAergic Pathways

Morphine significantly impacts the brain's reward circuitry, primarily by influencing dopamine (B1211576) (DA) neurons in the Ventral Tegmental Area (VTA).[11] The rewarding and addictive properties of morphine are largely attributed to its ability to increase dopamine release in the nucleus accumbens.[12]

This effect is achieved indirectly. Morphine binds to MORs located on GABAergic interneurons in the VTA.[11][13][14] Activation of these receptors hyperpolarizes the GABA neurons, inhibiting their firing and reducing the release of the inhibitory neurotransmitter GABA onto DA neurons.[13][14][15] This process, known as disinhibition, removes the "brake" on DA neurons, leading to increased firing and subsequent dopamine release in projection areas like the nucleus accumbens.[13][15]

Quantitative Data Summary

The interaction of morphine with opioid receptors and its downstream effects can be quantified. The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating higher affinity. The IC50 value measures the concentration of an inhibitor required to reduce a biological response by 50%.

| Parameter | Receptor/Enzyme | Value | Notes |

| Binding Affinity (Ki) | Mu-Opioid Receptor (MOR) | 0.6 - 1.2 nM | High affinity for the primary target receptor.[16][17] |

| Binding Affinity (K50) | Opiate Receptors (general) | ~96 nM | Measured in SH-SY5Y human neuroblastoma cells.[8] |

| Inhibitory Concentration (IC50) | cAMP Inhibition | ~193 nM | Half-maximal inhibition of cAMP formation in SH-SY5Y cells.[8] |

Values can vary based on the specific tissue, radioligand, and experimental conditions used.[18]

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol is a standard method for determining the binding affinity (Ki) of a test compound like morphine for the mu-opioid receptor.[19]

Objective: To determine the Ki of morphine for the human mu-opioid receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-DAMGO).[19]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing recombinant human mu-opioid receptors.[19]

-

Radioligand: [3H]-DAMGO (a selective MOR agonist).[19]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[19]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

-

Filtration Apparatus: Cell harvester with glass fiber filters.[19]

-

Scintillation Counter.[19]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[19]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Incubate the plate at room temperature (e.g., for 120 minutes) to allow the binding to reach equilibrium.[19]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[19]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding cpm) - (Non-specific Binding cpm).[19]

-

Determine the IC50 value, which is the concentration of morphine that inhibits 50% of the specific binding of [3H]-DAMGO, by plotting the percentage of specific binding against the log concentration of morphine.[19]

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Conclusion

This compound exerts its profound neurological effects primarily through the activation of mu-opioid receptors. This initiates an inhibitory signaling cascade that reduces cAMP levels and modulates ion channel activity, leading to a decrease in neuronal excitability. Furthermore, by disinhibiting dopaminergic neurons in the VTA, morphine activates the brain's reward system. A thorough understanding of these pathways, supported by quantitative binding data and robust experimental protocols, is essential for the ongoing development of novel analgesics and therapies for opioid use disorder.

References

- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. The effects of morphine on basal neuronal activities in the lateral and medial pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of morphine on basal neuronal activities in the lateral and medial pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morphine modulation of pain processing in medial and lateral pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Reduced activity of adenylyl cyclase 1 attenuates morphine induced hyperalgesia and inflammatory pain in mice [frontiersin.org]

- 8. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. pnas.org [pnas.org]

- 12. youtube.com [youtube.com]

- 13. Opioid-Induced GABA Potentiation after Chronic Morphine Attenuates the Rewarding Effects of Opioids in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 15. Morphine disinhibits glutamatergic input to VTA dopamine neurons and promotes dopamine neuron excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. zenodo.org [zenodo.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to Gene Expression Analysis Following Morphine Hydrochloride Trihydrate Administration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies, data analysis, and key findings related to gene expression changes following the administration of morphine hydrochloride trihydrate. It is designed to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Morphine, a potent opioid analgesic derived from the opium poppy, exerts its effects primarily through the µ-opioid receptor (MOR) in the central nervous system (CNS).[1] Its use in pain management is often accompanied by significant side effects, including the development of tolerance, dependence, and addiction. These complex physiological responses are underpinned by adaptive changes in neuronal gene expression.[2][3] Understanding these transcriptional alterations is crucial for elucidating the molecular mechanisms of morphine action and for the development of novel therapeutic strategies with improved safety profiles.

This guide details the experimental protocols for analyzing morphine-induced gene expression changes, presents quantitative data from key studies, and visualizes the intricate signaling pathways involved.

Experimental Protocols

The analysis of gene expression in response to morphine administration typically involves several key stages, from animal handling and tissue collection to RNA extraction and high-throughput analysis.

Animal Models and Drug Administration

Commonly used animal models in opioid research include inbred mouse strains such as C57BL/6 and DBA/2, which exhibit different sensitivities to morphine.[4] this compound is typically dissolved in sterile saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[4][5] Dosing regimens can vary from a single acute administration to chronic treatment protocols involving repeated injections or the implantation of morphine pellets to induce dependence.[2][6][7]

Tissue Collection and RNA Isolation

Following the designated treatment period, animals are euthanized, and specific brain regions of interest, such as the prefrontal cortex, nucleus accumbens, striatum, and hypothalamus, are dissected.[2][5][6] Total RNA is then isolated from the collected tissue using commercially available kits, such as the RNeasy Mini Kit (Qiagen), followed by purification and concentration steps.[8] The quality and quantity of the isolated RNA are critical for downstream applications and are typically assessed using spectrophotometry and capillary electrophoresis.[8]

Gene Expression Analysis: Microarray and RNA-Sequencing

Two primary high-throughput techniques are employed to analyze gene expression on a genome-wide scale:

-

Microarray Analysis: This technique utilizes DNA microarrays, such as those from Affymetrix, to simultaneously measure the expression levels of thousands of genes.[2][6] The process involves converting isolated RNA into labeled cDNA, which is then hybridized to the microarray chip. The intensity of the hybridization signal for each gene probe is proportional to the abundance of the corresponding mRNA in the sample.

-

RNA-Sequencing (RNA-Seq): A more recent and powerful technology, RNA-Seq provides a comprehensive and quantitative view of the transcriptome.[8][9][10] It involves the construction of cDNA libraries from the isolated RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome to determine the expression level of each gene.

Data Analysis

Both microarray and RNA-Seq data require sophisticated bioinformatic analysis to identify differentially expressed genes (DEGs) between morphine-treated and control groups. Statistical methods, such as t-tests or ANOVA, with corrections for multiple testing (e.g., False Discovery Rate), are used to determine statistical significance.[5][11] Genes with a significant change in expression (e.g., a fold change of ≥ 2) are considered for further investigation.[6] Downstream analyses often include functional annotation, pathway analysis, and gene ontology enrichment to understand the biological implications of the observed gene expression changes.[11]

Validation of Gene Expression Changes

To confirm the results obtained from high-throughput screening, the expression of selected genes is often validated using more targeted techniques, such as:

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive and specific method for quantifying mRNA levels.[2][6]

-

In Situ Hybridization (ISH): This technique allows for the visualization of mRNA expression within the anatomical context of the tissue, providing spatial information about gene regulation.[2][4]

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data on genes that are differentially expressed in various brain regions following morphine administration, as reported in several key studies.

Table 1: Differentially Expressed Genes in the Mouse Hypothalamus and Pituitary After Short-Term and Long-Term Morphine Treatment [6]

| Gene Name | Brain Region | Treatment Duration | Regulation | Fold Change |

| Neuropeptide Y (NPY) | Hypothalamus | Long-term | Up-regulated | > 2 |

| Agouti-related protein (AgRP) | Hypothalamus | Long-term | Up-regulated | > 2 |

| Pro-opiomelanocortin (Pomc1) | Hypothalamus | Long-term | Down-regulated | > 2 |

| Cocaine and amphetamine-regulated transcript (Cart) | Hypothalamus/Pituitary | Short-term/Long-term | Altered | Not specified |

Table 2: Differentially Expressed Genes in the Rat Frontal Cortex After Chronic Morphine Treatment [2]

| Gene Name | Regulation |

| Heat shock protein 70 (Hsp70) | Up-regulated (> 2-fold) |

| Heat shock protein 27 (Hsp27) | Up-regulated (> 2-fold) |

| Heat shock protein 40 (Hsp40) | Up-regulated (> 2-fold) |

| Heat shock protein 105 (Hsp105) | Up-regulated (> 2-fold) |

| Glucose-regulated protein 78 (GRP78) | Up-regulated (> 2-fold) |

| krox20 (Egr2) | Up-regulated (after naloxone) |

| CREM | Up-regulated (after naloxone) |

| NGFI-B (Nr4a1) | Up-regulated (after naloxone) |

| IκBα (Nfkbia) | Up-regulated (after naloxone) |

Table 3: Differentially Expressed Genes in the Rat Nucleus Accumbens After Acute Morphine and Morphine Self-Administration [5]

| Gene Name | Condition | Regulation |

| Regulator of G-protein signaling 9 (Rgs9) | Self-administration | Up-regulated |

| CELF5 | Self-administration | Up-regulated |

| Opioid receptor, mu 1 (Oprm1) | Self-administration | Altered |

| Phosphodiesterase 10A (Pde10a) | Self-administration | Altered |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by morphine and a typical experimental workflow for gene expression analysis.

Morphine Signaling Pathways

Morphine's binding to the µ-opioid receptor initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression.

Caption: Morphine-induced signaling pathways leading to altered gene expression.

Experimental Workflow for Gene Expression Analysis

The process of analyzing gene expression changes after morphine administration follows a structured workflow from animal treatment to data interpretation.

Caption: A typical experimental workflow for gene expression analysis.

Conclusion

The study of gene expression changes following this compound administration provides critical insights into the molecular basis of opioid action, tolerance, and addiction. The use of high-throughput technologies like microarray and RNA-Seq has enabled the identification of numerous genes and pathways that are dysregulated by morphine. This technical guide offers a foundational understanding of the experimental approaches and key findings in this field, serving as a resource to guide future research and the development of more effective and safer analgesics.

References

- 1. CAS 6055-06-7: this compound [cymitquimica.com]

- 2. Microarray analysis of genes expressed in the frontal cortex of rats chronically treated with morphine and after naloxone precipitated withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gene expression following acute morphine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of morphine treatment on the opioid propeptide gene expression in the forebrain of two inbred mouse strains with different sensitivity to opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single nucleus transcriptomic analysis of rat nucleus accumbens reveals cell type-specific patterns of gene expression associated with volitional morphine intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene expression profiling following short-term and long-term morphine exposure in mice uncovers genes involved in food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Gene Expression by Chronic Morphine and Morphine Withdrawal in the Locus Ceruleus and Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Single-Cell RNA-Seq Uncovers a Robust Transcriptional Response to Morphine by Glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Functional modular networks identify the pivotal genes associated with morphine addiction and potential drug therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Morphine Hydrochloride Trihydrate for Fundamental Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of morphine hydrochloride trihydrate, a cornerstone opioid analgesic in fundamental pain research. This document details its physicochemical properties, mechanism of action, and established experimental protocols for its use in preclinical studies.

Physicochemical Properties

This compound is the hydrated salt of morphine, an opiate alkaloid extracted from the opium poppy (Papaver somniferum)[1]. Its hydrochloride form enhances its water solubility, facilitating its use in a wide range of experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₆ClNO₆ | [1][2] |

| Molecular Weight | 375.84 g/mol | [1][2] |

| CAS Number | 6055-06-7 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water. | |

| Stability in Solution | Solutions in 0.9% NaCl are stable for up to 58 days when refrigerated at 5°C ± 3°C. Stability is not significantly affected by a freeze-thaw cycle.[3] Extemporaneously prepared 0.1% oral solutions in sterile water are chemically stable for at least 28 days at room temperature or under refrigeration.[4] However, for unpreserved solutions stored at room temperature, microbial stability may be limited to 7 days.[4] | [3][4][5][6][7] |

Mechanism of Action: Mu-Opioid Receptor Agonism

Morphine exerts its analgesic and other pharmacological effects primarily by acting as a full agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[8]. The binding of morphine to the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

The net effect of these actions is a dampening of the pain signal at both the spinal and supraspinal levels.

Quantitative Data: Receptor Binding Affinity

The binding affinity of morphine for the μ-opioid receptor is a critical parameter in understanding its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays.

Table 2: Binding Affinity of Morphine for the Mu-Opioid Receptor

| Assay Type | Radioligand | Tissue/Cell Preparation | Kᵢ (nM) | IC₅₀ (nM) | Source(s) |

| Competitive Binding | [³H]-DAMGO | Recombinant human MOR in cell membranes | 1.168 | - | [8][9] |

| Competitive Binding | [³H]-DAMGO | Guinea-pig brain homogenates | - | 3.0 | [8] |

| Competitive Binding | [³H]-DAMGO | Rat brain homogenates | 1.2 | - | [10] |

| Functional Assay (cAMP inhibition) | - | Cells expressing WT-MOR1 | - | 11.28 (in the presence of 1 µM morphine) | [11] |

Note: Kᵢ and IC₅₀ values can vary depending on the specific experimental conditions, including the radioligand used, tissue source, and assay buffer composition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data in pain research. The following sections outline key in vivo and in vitro methodologies for studying the effects of this compound.

In Vivo Analgesia Assays

The hot plate test is a widely used method to assess thermal nociception.

Objective: To measure the latency of a thermal pain response in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature control and a timer.

-

Plexiglass cylinder to confine the animal on the hot plate.

-

This compound solution.

-

Vehicle control (e.g., sterile 0.9% saline).

-

Syringes and needles for administration.

Procedure:

-

Acclimatization: Habituate the animals to the testing room and handling for several days prior to the experiment. On the testing day, allow at least 30 minutes for acclimatization to the immediate environment[12].

-

Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C[12].

-

Baseline Latency: Gently place the animal on the hot plate and start the timer simultaneously. Observe for a nocifensive response, typically hind paw licking or jumping[12][13][14]. Stop the timer at the first clear sign of a response and record the latency.

-

Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the plate and record the cut-off time as its latency[12].

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal). Doses in mice typically range from 1 to 10 mg/kg[12].

-

Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement as described in steps 3 and 4[12][15].

Data Analysis: The analgesic effect can be expressed as the raw latency time or as the Percentage of Maximum Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

The tail-flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.

Objective: To measure the latency of tail withdrawal from a thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source or a hot water bath.

-

Animal restrainer.

-

This compound solution.

-

Vehicle control.

-

Syringes and needles.

Procedure:

-

Acclimatization: Properly habituate the animals to the restrainer and the testing procedure.

-

Apparatus Setup: If using a radiant heat source, focus the beam on the distal portion of the tail. If using a hot water bath, maintain the temperature at a constant level (e.g., 55 ± 0.2°C)[16][17].

-

Baseline Latency: Place the animal in the restrainer and apply the thermal stimulus to its tail. Start the timer and measure the time until the tail flicks or is withdrawn[10][18].

-

Cut-off Time: A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury[13][17][19].

-

Drug Administration: Administer morphine or vehicle.

-

Post-treatment Latency: Measure the tail-flick latency at specified intervals post-administration.

Data Analysis: Similar to the hot plate test, data can be presented as raw latency or %MPE.

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

Objective: To determine the mechanical withdrawal threshold of the paw.

Materials:

-

Set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Elevated mesh platform with individual testing chambers.

-

This compound solution.

-

Vehicle control.

-

Syringes and needles.

Procedure:

-

Acclimatization: Place the animals in the testing chambers on the mesh platform and allow them to acclimatize for at least 30-60 minutes[20].

-

Filament Application: Apply the von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 2-3 seconds[21].

-

Up-Down Method: Start with a mid-range filament. If there is a withdrawal response, use the next smaller filament. If there is no response, use the next larger filament. The pattern of responses is used to calculate the 50% withdrawal threshold[22][23].

-

Drug Administration: Administer morphine or vehicle.

-

Post-treatment Threshold: Measure the withdrawal threshold at desired time points after drug administration.

Data Analysis: The 50% withdrawal threshold in grams is calculated based on the pattern of responses.

Models of Morphine Tolerance and Dependence

Objective: To induce a state of reduced analgesic response to morphine.

Procedure:

-

Repeated Administration: Administer morphine repeatedly over several days. A common regimen involves twice-daily injections of escalating doses for 5-8 days[20][24]. For example, a study in mice used daily subcutaneous injections of 5 mg/kg morphine for 8 days[1].

-

Assessment of Tolerance: On the final day, administer a challenge dose of morphine and measure the analgesic response using a test like the hot plate or tail-flick test. A rightward shift in the dose-response curve or a reduced %MPE compared to the initial response indicates tolerance[16][25][26].

Objective: To induce and quantify the signs of physical dependence on morphine.

Procedure:

-

Induction of Dependence: Make the animals dependent on morphine through repeated administration, as described for tolerance induction.

-

Naloxone (B1662785) Challenge: Administer a non-selective opioid antagonist, naloxone (e.g., 0.5-2 mg/kg, s.c.), to precipitate withdrawal signs[21][27].

-

Observation of Withdrawal Signs: Immediately after naloxone administration, observe and score the animals for a set period (e.g., 30 minutes) for characteristic withdrawal behaviors such as jumping, wet-dog shakes, teeth chattering, and weight loss[3][28][29][30].

In Vitro Assays

Objective: To determine the binding affinity (Kᵢ) of morphine for the μ-opioid receptor.

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the μ-opioid receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of unlabeled morphine[8][31][32].

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters[8].

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the morphine concentration to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant[8][31][32].

Conclusion

This compound remains an indispensable tool in fundamental pain research. A thorough understanding of its physicochemical properties, mechanism of action, and the application of standardized, quantitative experimental protocols are paramount for advancing our knowledge of pain pathophysiology and for the development of novel analgesic therapies. This guide provides a foundational framework for researchers to design and execute rigorous preclinical studies with this critical compound.

References

- 1. This compound | C17H26ClNO6 | CID 5492889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Morphine, hydrochloride (trihydrate) | C17H26ClNO6 | CID 517284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jfda-online.com [jfda-online.com]

- 5. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of morphine solutions in plastic syringes determined by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Supplemental morphine infusion into the posterior ventral tegmentum extends the satiating effects of self-administered intravenous heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tail flick test - Wikipedia [en.wikipedia.org]

- 11. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hot plate test - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. biomed-easy.com [biomed-easy.com]

- 21. Ibogaine fails to reduce naloxone-precipitated withdrawal in the morphine-dependent rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 24. Mice with High FGF21 Serum Levels Had a Reduced Preference for Morphine and an Attenuated Development of Acute Antinociceptive Tolerance and Physical Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Naloxone-precipitated withdrawal in morphine-dependent rats increases the expression of alpha 2a-adrenoceptor mRNA in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Basic Chemical Properties of Morphine Hydrochloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical properties of morphine hydrochloride trihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Chemical and Physical Properties

This compound is the hydrated salt of morphine, a potent opioid analgesic. Understanding its chemical and physical characteristics is crucial for its formulation, delivery, and analytical characterization.

Chemical Structure and Identification

The chemical structure of morphine is a complex pentacyclic alkaloid. The hydrochloride salt is formed by the reaction of the tertiary amine in the morphine molecule with hydrochloric acid. The trihydrate form incorporates three molecules of water into its crystal structure.

| Property | Value |

| Chemical Formula | C₁₇H₁₉NO₃ · HCl · 3H₂O[1] |

| Molecular Weight | 375.84 g/mol [2] |

| CAS Number | 6055-06-7[2] |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride[2] |

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value |

| Melting Point | Decomposes at approximately 200°C[3] |

| pKa | The pKa of the tertiary amine in morphine is approximately 8.21. |

| Solubility in Water | Soluble. One gram dissolves in approximately 15.5 mL of water at 25°C. |

| Solubility in Ethanol | Slightly soluble. One gram dissolves in approximately 565 mL of alcohol. |

| Appearance | White or almost white, crystalline powder or colorless, silky needles or cubical masses[4] |

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a decomposition temperature, can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.[5][6][7][8][9]

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Glass capillary tubes (closed at one end).

Procedure:

-

A small amount of the finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance is observed to decompose (e.g., charring, bubbling) is recorded as the melting point.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.[10][11][12][13][14]

Materials:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or orbital incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[15][16][17][18][19]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

Procedure:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-